![molecular formula C10H11NO2 B1585952 Methyl indoline-2-carboxylate CAS No. 96056-64-3](/img/structure/B1585952.png)
Methyl indoline-2-carboxylate
Overview
Description
Synthesis Analysis
Methyl indoline-2-carboxylate can be synthesized using various methods. One metal-free strategy involves starting materials such as easily accessible 1,2-diaza-1,3-dienes and indoline 2-thione, under mild reaction conditions .
Molecular Structure Analysis
The molecular structure of Methyl indoline-2-carboxylate consists of an indole ring fused to a carboxylate group. The nitrogen lone electron pair in the indole participates in the aromatic ring, contributing to its biological properties .
Chemical Reactions Analysis
Methyl indoline-2-carboxylate has been shown to inhibit the production of β-amyloid, which is relevant in Alzheimer’s disease pathogenesis. It also inhibits ion exchange, melatonin synthesis, and aziridine production .
Scientific Research Applications
Cancer Treatment Research
Indole derivatives, including Methyl indoline-2-carboxylate, have been studied for their potential in treating cancer. They show various biologically vital properties that could be effective against cancer cells .
Antimicrobial Applications
These compounds have also attracted attention for their antimicrobial properties, which could lead to new treatments for microbial infections .
Treatment of Disorders
Research has indicated that indole derivatives can be used in the treatment of different types of disorders in the human body, expanding their therapeutic potential .
Total Synthesis of Duocarmycin SA
Methyl indoline-2-carboxylate has been applied in the total synthesis of Duocarmycin SA, a compound with significant anti-tumor activity .
Development of Functionalized Indoles
The compound is used in the synthesis of new functionalized indoles, which have a variety of applications in medicinal chemistry .
Interaction with Biological Targets
Indole carboxamides, a category that includes Methyl indoline-2-carboxylate, have been investigated for their interaction with biological targets like HLGP, HIV-1, and renin enzyme .
Gut Health and Metabolism
Indole and its derivatives play a role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response, showing therapeutic prospects .
Mechanism of Action
Target of Action
Methyl indoline-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that Methyl indoline-2-carboxylate may interact with its targets in a similar manner, leading to various biological changes.
Biochemical Pathways
Indole derivatives, including Methyl indoline-2-carboxylate, can affect various biochemical pathways. For instance, indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that Methyl indoline-2-carboxylate may have similar effects.
Future Directions
properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URORFKDEPJFPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383299 | |
Record name | methyl indoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59040-84-5, 96056-64-3 | |
Record name | Methyl indoline-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59040-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl indoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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